molecular formula C24H33N3 B6073395 3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine

3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine

Cat. No.: B6073395
M. Wt: 363.5 g/mol
InChI Key: QMKHMSKWGYEACO-UHFFFAOYSA-N
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Description

3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a piperidine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps like crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated piperidine rings.

Scientific Research Applications

3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored as a candidate for drug development, particularly for its potential effects on the central nervous system.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a single piperidine ring.

    Pyridine: The parent compound with a basic pyridine ring structure.

    Piperazine: A related compound with two nitrogen atoms in a six-membered ring.

Uniqueness

3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine is unique due to its complex structure, which combines multiple functional groups and rings. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs like piperidine and pyridine.

Properties

IUPAC Name

3-[[4-[3-(2-phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3/c1-2-6-21(7-3-1)10-11-22-9-5-15-27(20-22)24-12-16-26(17-13-24)19-23-8-4-14-25-18-23/h1-4,6-8,14,18,22,24H,5,9-13,15-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKHMSKWGYEACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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